molecular formula C11H15NO2 B569071 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol CAS No. 102830-16-0

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol

Cat. No. B569071
CAS RN: 102830-16-0
M. Wt: 193.246
InChI Key: OHUJPMVFBVUHAT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules . It’s a “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties .


Chemical Reactions Analysis

Various multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Anticancer and Therapeutic Applications

Tetrahydroisoquinoline (THIQ) derivatives, including 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, have been extensively studied for their therapeutic potentials. The US FDA's approval of trabectedin, a compound from this class, for treating soft tissue sarcomas highlights the significance of THIQ derivatives in anticancer drug discovery (Singh & Shah, 2017). Moreover, these derivatives are also being explored for their roles in combating various infectious diseases and metabolic disorders, showcasing their broad pharmacological applications.

Neuroprotective, Antiaddictive, and Antidepressant-like Activities

Derivatives of this compound, such as 1metiq, exhibit significant neuroprotective, antiaddictive, and antidepressant-like activities. These compounds have shown potential in behavioral, neurochemical, and molecular studies on rodents, hinting at their therapeutic effects against neurodegenerative diseases and their capabilities as novel antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk et al., 2018).

Antioxidant Applications

Research has also been conducted on analogs of this compound, such as ethoxyquin, for their antioxidant efficacy, particularly in protecting polyunsaturated fatty acids in fish meal from spontaneous combustion. The discovery of potent antioxidants like hydroquin among these analogs opens up possibilities for their use in food preservation and safety (de Koning, 2002).

Application in Organic Light-Emitting Diodes (OLEDs)

The this compound scaffold is also utilized in the development of organic semiconductors for OLED devices. BODIPY-based materials derived from THIQ compounds have shown promise as 'metal-free' infrared emitters, indicating their potential in enhancing OLED technology and applications (Squeo & Pasini, 2020).

Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, including this compound, have been identified as crucial in modern therapeutics for their broad biological activities. These compounds have been explored for anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, and anti-glaucoma properties, among others. The synthetic modification of these compounds is an ongoing research area aiming to develop more potent and broad-spectrum drug molecules for various diseases (Danao et al., 2021).

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-based compounds is diverse, exerting biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise . This suggests that future research may focus on developing more efficient and sustainable synthesis methods.

properties

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJPMVFBVUHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)O)C(CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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